2-(Bromomethyl)phenol

Descripción general

Descripción

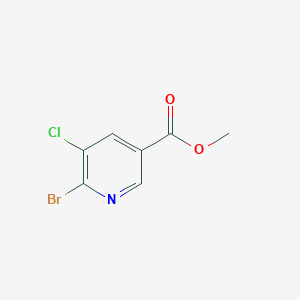

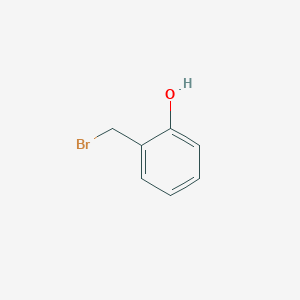

2-(Bromomethyl)phenol is an organic compound that consists of a phenol group and a bromomethyl group . It is a derivative of bromophenol, which is a compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . The molecular formula of 2-(Bromomethyl)phenol is C7H7BrO .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)phenol consists of a benzene ring with a hydroxyl group (OH) and a bromomethyl group (CH2Br) attached to it . The molecular weight is 187.03 .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Bromomethyl)phenol are not available, phenols in general are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones .Physical And Chemical Properties Analysis

2-(Bromomethyl)phenol has a molecular weight of 187.03 . It has a predicted boiling point of 253.6±15.0 °C and a predicted density of 1.593±0.06 g/cm3 . The pKa is predicted to be 9.35±0.35 .Aplicaciones Científicas De Investigación

Polymer Synthesis

2-(Bromomethyl)phenol plays a crucial role in polymer synthesis. For instance, 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation, resulting in polymers with molecular weight exceeding 105. These polymers contain numerous phenolic hydroxyl groups, which can be modified easily through acylation, benzylation, or silylation (Uhrich et al., 1992).

Catalytic Properties in Metal Complexes

2-(Bromomethyl)phenol is used in synthesizing N-heterocyclic carbene (NHC) ligands for zirconium complexes. These complexes exhibit unique bonding conformation and have been assessed for their catalytic properties, particularly in hydroamination (Barroso et al., 2014).

Synthesis of Organic Compounds

This compound is instrumental in synthesizing various organic compounds. For instance, 2-bromomethyl-3-quinolinic acid ethyl ester, a derivative, is used to create quinolinic acid-phenyl ether (thioether) via a one-step synthesis involving tandem reaction sequences (Gao Wen-tao, 2007).

Gold Catalysis

In gold-catalyzed phenol synthesis, the effects of different substituents including 2-(bromomethyl)phenol have been investigated. This study shows how different substituents on the furan ring of substrates affect the synthesis outcomes (Hashmi et al., 2006).

Electrochemical and Magnetic Properties

The compound is also relevant in the study of electrochemical and magnetic properties. For example, phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which include 2-(bromomethyl)phenol derivatives, exhibit distinct redox peaks and antiferromagnetic interactions (Amudha et al., 1999).

Synthesis of Biologically Active Derivatives

The compound is used in the synthesis of biologically active derivatives, such as those of 2-hydroxymethyl-5-hydroxy-4H-pyran-4-one, which have herbicidal and growth regulatory activities (Veverka et al., 1990).

Mecanismo De Acción

Safety and Hazards

In case of exposure to 2-(Bromomethyl)phenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion or inhalation, medical attention should be sought immediately . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

While specific future directions for 2-(Bromomethyl)phenol are not available, research in the field of bromophenols is ongoing. For instance, there is interest in developing safe and sustainable methods for the bromination of organic molecules . Additionally, the electrochemical oxidation of bromide to bromine is being explored as a strategy to reduce waste by avoiding chemical oxidants .

Propiedades

IUPAC Name |

2-(bromomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKGKBKFUATGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544748 | |

| Record name | 2-(Bromomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)phenol | |

CAS RN |

58402-38-3 | |

| Record name | 2-(Bromomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diazabicyclo[3.2.1]octane](/img/structure/B1590701.png)

![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)